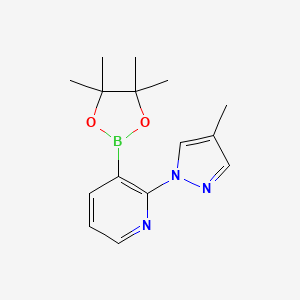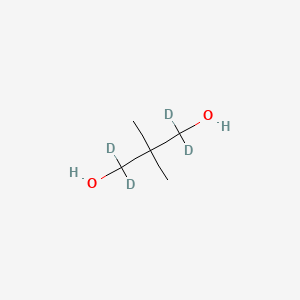
NPG Glycol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NPG Glycol-d4, also known as Neopentyl Glycol-d4, is a deuterated form of Neopentyl Glycol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
NPG Glycol-d4 is synthesized through the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde as an intermediate. This intermediate is then converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow microreactors. This method involves the condensation disproportionation of formaldehyde and isobutyraldehyde with sodium hydroxide as a catalyst. The reaction conditions, such as temperature, residence time, and molar ratios, are optimized to achieve higher yields and shorter reaction times compared to batch reactors .
化学反応の分析
Types of Reactions
NPG Glycol-d4 undergoes various types of chemical reactions, including:
Oxidation: Converts the glycol to aldehydes or ketones.
Reduction: Reduces the intermediate hydroxypivaldehyde to this compound.
Substitution: Forms esters and ethers through reactions with acids and alkyl halides
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acids (e.g., acetic acid) and alkyl halides (e.g., epichlorohydrin)
Major Products
Oxidation: Aldehydes and ketones.
Reduction: this compound.
Substitution: Esters and ethers
科学的研究の応用
NPG Glycol-d4 is widely used in various scientific research fields:
Chemistry: Utilized in NMR spectroscopy due to its deuterated nature, which provides clearer spectra.
Biology: Used as a cryoprotectant in biological samples.
Medicine: Employed in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.
Industry: Applied in the production of polyesters, paints, lubricants, and plasticizers
作用機序
The mechanism of action of NPG Glycol-d4 involves its ability to form stable complexes with various molecules. This stability is due to the presence of deuterium, which enhances the compound’s resistance to hydrolysis, oxidation, and thermal degradation. The molecular targets and pathways involved include interactions with enzymes and proteins, making it useful in biochemical studies .
類似化合物との比較
Similar Compounds
- Pentaerythritol
- Trimethylolethane
- Trimethylolpropane
Comparison
NPG Glycol-d4 is unique due to its deuterated nature, which provides enhanced stability and clearer NMR spectra compared to its non-deuterated counterparts. Additionally, its resistance to hydrolysis, oxidation, and thermal degradation makes it more suitable for various industrial and research applications .
特性
分子式 |
C5H12O2 |
|---|---|
分子量 |
108.17 g/mol |
IUPAC名 |
1,1,3,3-tetradeuterio-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i3D2,4D2 |
InChIキー |
SLCVBVWXLSEKPL-KHORGVISSA-N |
異性体SMILES |
[2H]C([2H])(C(C)(C)C([2H])([2H])O)O |
正規SMILES |
CC(C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


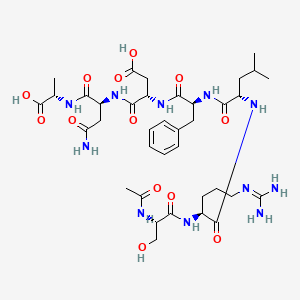
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
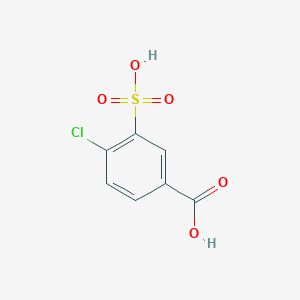
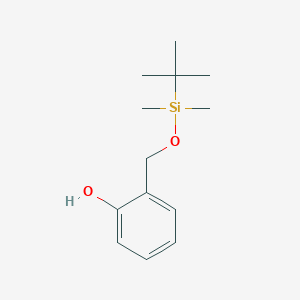
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
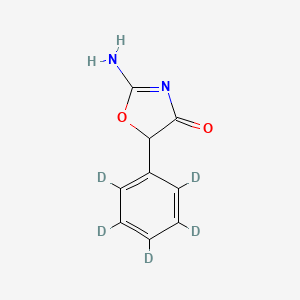
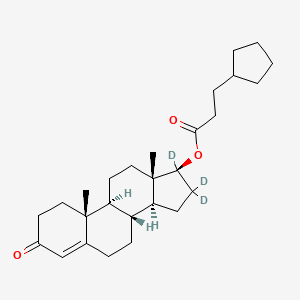
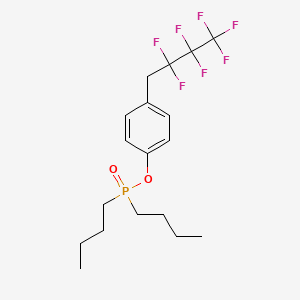
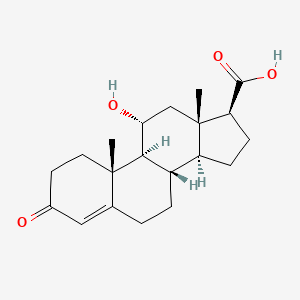
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
